molecular formula C11H8N2O2 B1627376 4-(Pyridazin-3-yl)benzoic acid CAS No. 216060-22-9

4-(Pyridazin-3-yl)benzoic acid

Cat. No.: B1627376
CAS No.: 216060-22-9
M. Wt: 200.19 g/mol
InChI Key: FJBBZZOMNVFEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridazin-3-yl)benzoic acid is a heterocyclic aromatic compound that features a pyridazine ring fused to a benzoic acid moiety. The pyridazine ring, characterized by two adjacent nitrogen atoms, is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Scientific Research Applications

4-(Pyridazin-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as hypertension and inflammation.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Safety and Hazards

The safety data sheet for “4-(Pyridazin-3-yl)benzoic acid” indicates that it is for R&D use only and not for medicinal, household, or other use . It also includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

Pyridazinone derivatives, including “4-(Pyridazin-3-yl)benzoic acid”, have shown a wide range of pharmacological activities, making them a promising area for future research . For instance, a study identified 4-acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound , indicating the potential of pyridazinone derivatives in the development of new therapeutics.

Mechanism of Action

Target of Action

4-(Pyridazin-3-yl)benzoic acid, a derivative of pyridazine, has been shown to interact with a range of biological targets . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various physiological changes . For instance, certain pyridazine derivatives have been found to inhibit phosphodiesterase (PDE), leading to enhanced potency . The compound interacts with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the wide range of pharmacological activities exhibited by pyridazine derivatives . For example, certain derivatives have been found to inhibit phosphodiesterase (PDE), affecting the related biochemical pathways .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .

Result of Action

The result of the action of this compound can vary depending on the specific target and physiological context. For example, certain pyridazine derivatives have been found to have anti-inflammatory and analgesic properties . In the context of COVID-19, one compound containing a pyridazin-3-amine moiety was found to have strong non-covalent interactions key for the stability of the lead inside the protein and such binding can fold the protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridazin-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature settings to ensure the formation of the pyridazine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydropyridazine compounds .

Comparison with Similar Compounds

Uniqueness: 4-(Pyridazin-3-yl)benzoic acid stands out due to its specific combination of the pyridazine ring and benzoic acid moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-pyridazin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBBZZOMNVFEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592628
Record name 4-(Pyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216060-22-9
Record name 4-(Pyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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